molecular formula C19H19ClN2O5 B284460 2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate

2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate

Cat. No.: B284460
M. Wt: 390.8 g/mol
InChI Key: GXQCHZYSKSKUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate, also known as EACA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EACA is a derivative of tranexamic acid, which is a well-known antifibrinolytic agent that is used to prevent excessive bleeding during surgeries. EACA has been shown to possess similar antifibrinolytic properties, but with several advantages over tranexamic acid, making it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate involves the inhibition of plasmin, which is an enzyme that is involved in the breakdown of blood clots. This compound binds to plasmin and prevents it from breaking down fibrin, which is a protein that is involved in the formation of blood clots. This results in the stabilization of blood clots and the prevention of excessive bleeding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of plasmin, which results in the stabilization of blood clots. This compound has also been shown to increase the levels of factor XIII, which is a protein that is involved in the cross-linking of fibrin. This results in the formation of stronger blood clots that are more resistant to breakdown.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate has several advantages over other antifibrinolytic agents such as tranexamic acid. It has been shown to be more effective in preventing bleeding during surgeries and has fewer side effects. This compound is also more stable in solution, making it easier to store and transport. However, this compound has some limitations as well. It is more expensive than other antifibrinolytic agents and requires a higher dose to achieve the same level of antifibrinolytic activity.

Future Directions

There are several future directions for the research on 2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate. One potential application is in the treatment of thrombosis and thrombolysis. This compound has been shown to inhibit the activity of plasmin, which is involved in the breakdown of blood clots. This property of this compound makes it a potential candidate for the development of new thrombolytic agents. Another potential application is in the study of blood clotting and fibrinolysis. This compound has been shown to possess antifibrinolytic properties, making it useful in the study of these processes. Additionally, this compound could be used in the development of new antifibrinolytic agents that are more effective and have fewer side effects.

Synthesis Methods

2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate can be synthesized by reacting 4-chlorobenzoyl chloride with ethyl 4-aminobenzoate to obtain 4-chlorobenzoyl ethyl 4-aminobenzoate. This compound is then reacted with sodium ethoxide and acetic anhydride to obtain this compound.

Scientific Research Applications

2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate has been studied extensively for its potential applications in scientific research. It has been shown to possess antifibrinolytic properties, which makes it useful in the study of blood clotting and fibrinolysis. This compound has also been shown to inhibit the activity of plasmin, which is an enzyme that is involved in the breakdown of blood clots. This property of this compound makes it useful in the study of thrombosis and thrombolysis.

Properties

Molecular Formula

C19H19ClN2O5

Molecular Weight

390.8 g/mol

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]acetate

InChI

InChI=1S/C19H19ClN2O5/c1-2-26-16-9-7-15(8-10-16)22-17(23)12-27-18(24)11-21-19(25)13-3-5-14(20)6-4-13/h3-10H,2,11-12H2,1H3,(H,21,25)(H,22,23)

InChI Key

GXQCHZYSKSKUSW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.